Flumorph

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Flumorph hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen von Fungiziden auf verschiedene Krankheitserreger zu untersuchen.

Medizin: Obwohl es hauptsächlich in der Landwirtschaft eingesetzt wird, sind die Auswirkungen von this compound auf zelluläre Strukturen ein interessantes Thema in der medizinischen Forschung.

Wirkmechanismus

This compound stört die Organisation von Mikrofilamenten in Krankheitserregern wie Phytophthora melonis. Es hemmt nicht die Synthese von Zellwandmaterialien, sondern stört ihre polare Ablagerung während der Zystosporenkeimung und des Hyphenwachstums. Diese Störung ist hauptsächlich auf die Beeinträchtigung der F-Aktin-Organisation zurückzuführen, was zu abnormaler Zellwandablagerung und Wachstumsmustern führt .

Wirkmechanismus

Flumorph disrupts the organization of microfilaments in pathogens like Phytophthora melonis. It does not inhibit the synthesis of cell wall materials but disturbs their polar deposition during cystospore germination and hyphal growth. This disruption is primarily due to the impairment of F-actin organization, leading to abnormal cell wall deposition and growth patterns .

Safety and Hazards

Flumorph is considered to be harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Biochemische Analyse

Biochemical Properties

Flumorph interacts with various biomolecules, notably F-actin, a protein crucial for maintaining cell structure and function . It disrupts the organization of F-actin, leading to alterations in hyphal morphology and cell wall deposition patterns .

Cellular Effects

This compound has significant effects on cellular processes. It does not inhibit the synthesis of cell wall materials, but disturbs the polar deposition of newly synthesized cell wall materials during cystospore germination and hyphal growth . This disruption leads to the development of periodic swelling and the disruption of tip growth .

Molecular Mechanism

This compound’s mechanism of action involves the disruption of F-actin organization, either directly or indirectly . This disruption is accompanied by disorganized organelles, with each swelling of subapical hyphae associated with a nucleus . Upon removing this compound, normal tip growth and organized F-actin are observed again .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound-resistant mutants showed decreases in hyphal growth in vitro and in sporulation both in vitro and on detached leaf tissues . These studies suggested that the risk of resistance developing was much lower for this compound than metalaxyl .

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, genotoxic effects of this compound have been observed in various organs of mice . DNA damage, measured as comet tail length, was determined using the alkaline comet assay .

Metabolic Pathways

It is known that this compound may utilize carbohydrate from the host environment to compensate for the cell wall stress it induces .

Transport and Distribution

It is known that this compound is a systemic fungicide, suggesting it can be transported throughout the plant to combat pathogens .

Subcellular Localization

Given its impact on F-actin, a cytoskeletal protein, it is likely that this compound interacts with components of the cell’s cytoskeleton .

Vorbereitungsmethoden

Flumorph wird durch eine Kondensationsreaktion zwischen Diketon und Acetylmorpholin synthetisiert, wobei Sodamid als effektive Base eingesetzt wird . Die industrielle Produktion von this compound beinhaltet einen Hochskalierungsprozess, bei dem die Reaktionsbedingungen für die großtechnische Herstellung optimiert werden .

Analyse Chemischer Reaktionen

Flumorph durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

Reduktion: Reduktionsreaktionen von this compound sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an seinen aromatischen Ringen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Flumorph ist ähnlich zu anderen Fungiziden vom Typ Carbonsäureamid, wie Dimethomorph. Beide Verbindungen haben ähnliche Strukturen und Krankheitserregerresistenzmuster. This compound ist einzigartig in seiner spezifischen Störung der Mikrofilamentorganisation, was es von anderen Fungiziden unterscheidet .

Ähnliche Verbindungen umfassen:

- Dimethomorph

- Cyazofamid

- Diflumetorim

Diese Verbindungen zeigen ebenfalls fungizide Aktivität, unterscheiden sich aber in ihren spezifischen Wirkmechanismen und Zielpathogenen .

Eigenschaften

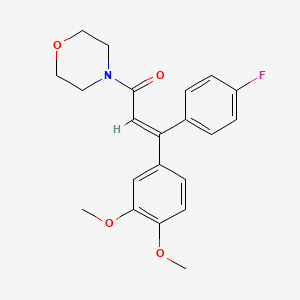

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBSMMUEEAWFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058018 | |

| Record name | Flumorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211867-47-9 | |

| Record name | Flumorph | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211867-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMORPH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4LX5WS5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

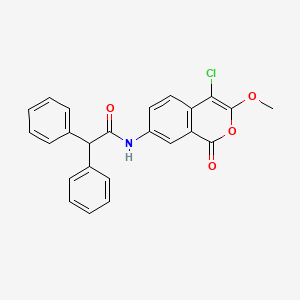

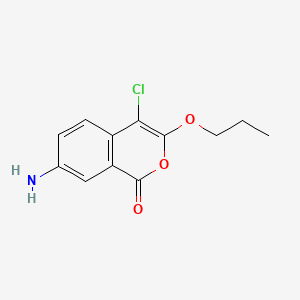

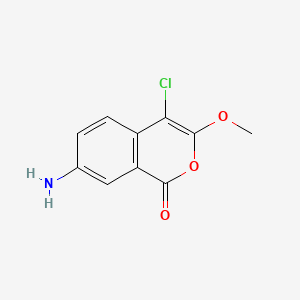

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![(3S,7R,8aS)-Hexahydro-7-hydroxy-3-(hydroxymethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1672816.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)

![Acetic acid, [(phenylsulfonyl)hydrazono]-](/img/structure/B1672826.png)